molecular formula C42H48N2O6 B14130960 5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione

5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B14130960
M. Wt: 676.8 g/mol
InChI Key: NDFKVBGUYWOIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that includes multiple methoxy groups and octyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the benzo[de]isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of octyl chains: Alkylation reactions using octyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-octylbenzo[de]isoquinoline-1,3-dione: Similar structure but lacks the additional methoxy and octyl groups.

    6-Methoxy-2-octylbenzo[de]isoquinoline-1,3-dione: Similar but with different substitution patterns.

Uniqueness

The uniqueness of 5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C42H48N2O6

Molecular Weight

676.8 g/mol

IUPAC Name

5-methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C42H48N2O6/c1-5-7-9-11-13-15-23-43-39(45)29-21-17-19-27-35(29)31(41(43)47)25-33(49-3)37(27)38-28-20-18-22-30-36(28)32(26-34(38)50-4)42(48)44(40(30)46)24-16-14-12-10-8-6-2/h17-22,25-26H,5-16,23-24H2,1-4H3

InChI Key

NDFKVBGUYWOIKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3C4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCCCC)OC)OC)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.